Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate
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Overview
Description
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P This compound is notable for its intricate structure, which includes a purine base, an alanine derivative, and a phenoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the alanine derivative. The phenoxyphosphoryl group is then added through a series of phosphorylation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is typically purified using chromatographic techniques to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phenoxyphosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine base or the phenoxyphosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. The phenoxyphosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. These interactions make it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tenofovir: An antiviral compound with a similar purine base structure.
Adefovir: Another antiviral agent with structural similarities.
Cidofovir: A nucleotide analogue used in antiviral therapy.
Uniqueness
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is unique due to its combination of a purine base, an alanine derivative, and a phenoxyphosphoryl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H29N6O5P |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m0/s1 |
InChI Key |
LDEKQSIMHVQZJK-DCRMISJQSA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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